molecular formula C16H12ClNO2 B1395521 1-(2-chlorobenzyl)-4-hydroxyquinolin-2(1H)-one CAS No. 696656-56-1

1-(2-chlorobenzyl)-4-hydroxyquinolin-2(1H)-one

Cat. No.: B1395521
CAS No.: 696656-56-1
M. Wt: 285.72 g/mol
InChI Key: JXFFFGNKDCMVJT-UHFFFAOYSA-N
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Description

1-(2-chlorobenzyl)-4-hydroxyquinolin-2(1H)-one is a synthetic organic compound characterized by the presence of a chlorobenzyl group attached to a hydroxyquinolinone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-chlorobenzyl)-4-hydroxyquinolin-2(1H)-one typically involves the reaction of 2-chlorobenzaldehyde with appropriate reagents to form the desired product. One common method involves the condensation of 2-chlorobenzaldehyde with a suitable amine, followed by cyclization and oxidation steps. The reaction conditions often include the use of solvents like ethanol and catalysts such as sodium hydroxide .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

1-(2-chlorobenzyl)-4-hydroxyquinolin-2(1H)-one undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can convert the compound into hydroquinone derivatives.

    Substitution: The chlorobenzyl group can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions typically involve controlled temperatures, appropriate solvents, and catalysts to facilitate the desired transformations .

Major Products Formed

The major products formed from these reactions include quinone derivatives, hydroquinone derivatives, and various substituted quinolinones, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(2-chlorobenzyl)-4-hydroxyquinolin-2(1H)-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(2-chlorobenzyl)-4-hydroxyquinolin-2(1H)-one involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, receptors, or signaling pathways, depending on its structure and functional groups. Detailed studies are required to elucidate the exact molecular mechanisms and targets involved .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 1-(2-chlorobenzyl)-4-hydroxyquinolin-2(1H)-one include:

  • 1-(2-chlorobenzyl)-4-hydroxyquinoline
  • 1-(2-chlorobenzyl)-4-hydroxyquinolin-2-one
  • 1-(2-chlorobenzyl)-4-hydroxyquinolin-3-one

Uniqueness

The uniqueness of this compound lies in its specific structural features, such as the presence of the chlorobenzyl group and the hydroxyquinolinone core. These features confer distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

IUPAC Name

1-[(2-chlorophenyl)methyl]-4-hydroxyquinolin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12ClNO2/c17-13-7-3-1-5-11(13)10-18-14-8-4-2-6-12(14)15(19)9-16(18)20/h1-9,19H,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXFFFGNKDCMVJT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CN2C3=CC=CC=C3C(=CC2=O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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